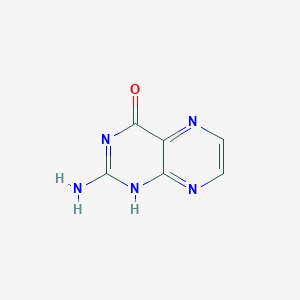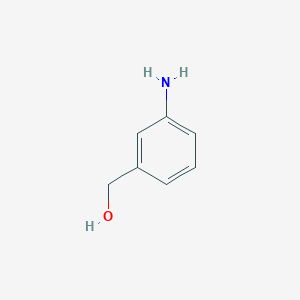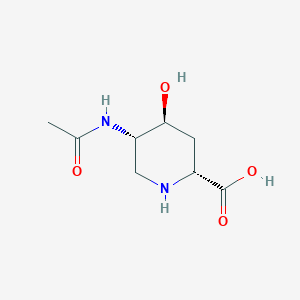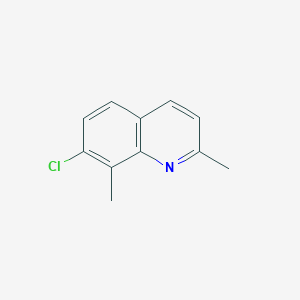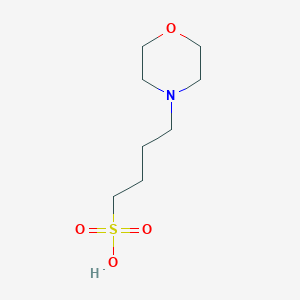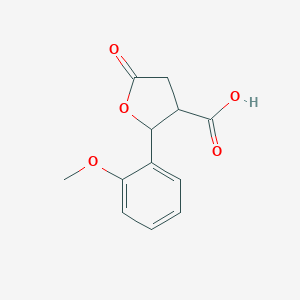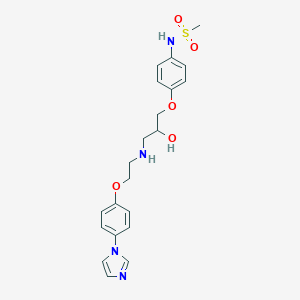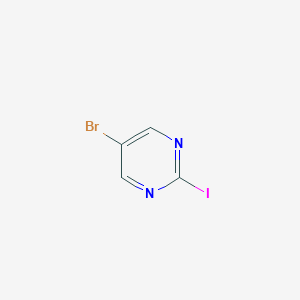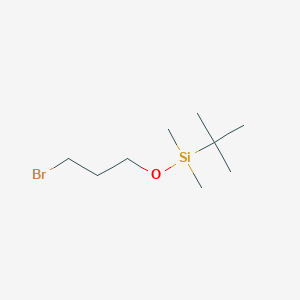
Galanin (1-15) (porcine, rat)
Descripción general
Descripción
Galanin(1-15) es un fragmento de neuropéptido derivado del péptido más grande galanina. Consiste en los primeros 15 aminoácidos del péptido galanina de longitud completa. La galanina y sus fragmentos, incluido galanin(1-15), participan en diversos procesos fisiológicos, particularmente en el sistema nervioso central. Se ha demostrado que Galanin(1-15) modula el estado de ánimo y el comportamiento, lo que lo convierte en un tema de interés en el estudio de la depresión y la ansiedad .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Galanin(1-15) se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena de péptidos en crecimiento anclada a una resina sólida. La síntesis se lleva a cabo típicamente en condiciones anhidras para evitar la hidrólisis de los enlaces peptídicos. Después del ensamblaje de la cadena peptídica, el péptido se escinde de la resina y se desprotege para producir el producto final .
Métodos de producción industrial: La producción industrial de galanin(1-15) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. La purificación del péptido sintetizado se logra típicamente mediante cromatografía líquida de alta resolución (HPLC), lo que garantiza una alta pureza para las aplicaciones de investigación y terapéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones: Galanin(1-15) experimenta principalmente interacciones con receptores en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Puede participar en reacciones de unión y señalización con sus receptores, como el receptor de galanina 1 (GalR1) y el receptor de galanina 2 (GalR2) .
Reactivos y condiciones comunes: La unión de galanin(1-15) a sus receptores a menudo implica condiciones fisiológicas, como pH neutro y temperatura corporal. En entornos experimentales, se utilizan varios tampones y sales para mantener estas condiciones .
Principales productos formados: El resultado principal de las interacciones de galanin(1-15) es la modulación de la actividad del receptor, lo que lleva a eventos de señalización posteriores. Estas interacciones no producen productos químicos tradicionales, sino más bien respuestas biológicas .
Aplicaciones Científicas De Investigación
Galanin(1-15) tiene varias aplicaciones de investigación científica, particularmente en los campos de la neurociencia y la farmacología:
Mecanismo De Acción
Galanin(1-15) ejerce sus efectos uniéndose a los receptores de galanina, particularmente GalR1 y GalR2. Al unirse, modula la actividad de estos receptores, lo que lleva a cambios en las vías de señalización intracelular. Esta modulación puede afectar la liberación de neurotransmisores y la sensibilidad de los receptores, influyendo en última instancia en el estado de ánimo y el comportamiento . La interacción del péptido con los receptores de serotonina, como 5-HT1A, es particularmente significativa en sus efectos similares a los antidepresivos .
Compuestos similares:
Galanina: El péptido de longitud completa del que se deriva galanin(1-15).
Péptido similar a la galanina (GALP): Otro miembro de la familia de la galanina con funciones distintas pero superpuestas.
Péptido asociado al mensaje de galanina (GMAP): Un péptido derivado del mismo precursor que la galanina, involucrado en diferentes procesos biológicos.
Singularidad: Galanin(1-15) es único en su capacidad para modular selectivamente subtipos específicos de receptores y mejorar los efectos de ciertos antidepresivos. Su longitud más corta en comparación con la galanina de longitud completa permite interacciones más específicas con los receptores, lo que lo convierte en una herramienta valiosa en neurofarmacología .
Comparación Con Compuestos Similares
Galanin: The full-length peptide from which galanin(1-15) is derived.
Galanin-like Peptide (GALP): Another member of the galanin family with distinct but overlapping functions.
Galanin-message Associated Peptide (GMAP): A peptide derived from the same precursor as galanin, involved in different biological processes.
Uniqueness: Galanin(1-15) is unique in its ability to selectively modulate specific receptor subtypes and enhance the effects of certain antidepressants. Its shorter length compared to full-length galanin allows for more targeted interactions with receptors, making it a valuable tool in neuropharmacology .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLDVDBPRBBLT-GDRYISODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H105N19O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150160 | |
| Record name | Galanin (1-15) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112747-70-3 | |
| Record name | Galanin (1-15) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112747703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galanin (1-15) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



